molecular formula C12H18O B14388676 {1-[(Butan-2-yl)oxy]ethyl}benzene CAS No. 90020-50-1

{1-[(Butan-2-yl)oxy]ethyl}benzene

Cat. No.: B14388676
CAS No.: 90020-50-1
M. Wt: 178.27 g/mol
InChI Key: QOQNKWLTXVLCIQ-UHFFFAOYSA-N
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Description

{1-[(Butan-2-yl)oxy]ethyl}benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a butan-2-yloxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Butan-2-yl)oxy]ethyl}benzene typically involves the reaction of benzyl chloride with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of butan-2-ol attacks the benzyl chloride, resulting in the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

{1-[(Butan-2-yl)oxy]ethyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

{1-[(Butan-2-yl)oxy]ethyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(Butan-2-yl)oxy]ethyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: A simpler aromatic compound with an ethyl group attached to the benzene ring.

    Butylbenzene: Contains a butyl group attached to the benzene ring.

    Phenethyl alcohol: An aromatic alcohol with a similar structure.

Uniqueness

{1-[(Butan-2-yl)oxy]ethyl}benzene is unique due to the presence of both butan-2-yloxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

90020-50-1

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-butan-2-yloxyethylbenzene

InChI

InChI=1S/C12H18O/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

QOQNKWLTXVLCIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(C)C1=CC=CC=C1

Origin of Product

United States

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